6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline
Description
The compound 6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline features a quinoxaline core linked via a carbonyl group to a piperidine ring substituted with a (3-methylpyridin-4-yl)oxymethyl group. Its molecular formula is C21H24N4O2 (molecular weight: 376.45 g/mol). The piperidine-carbonyl moiety may enhance solubility and modulate receptor binding, while the methylpyridinyl ether substituent could influence lipophilicity and bioavailability.
Properties
IUPAC Name |
[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-15-13-22-7-4-20(15)27-14-16-5-10-25(11-6-16)21(26)17-2-3-18-19(12-17)24-9-8-23-18/h2-4,7-9,12-13,16H,5-6,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCOYMWEKLAVOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 1,2-Diketones with Ortho-Diamines
Piperidine Intermediate Preparation
Synthesis of 4-[(3-Methylpyridin-4-yl)Oxy]Methylpiperidine
The piperidine intermediate is synthesized through nucleophilic substitution. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate reacts with 3-methylpyridin-4-ol in the presence of methanesulfonyl chloride (MsCl) and triethylamine (TEA) in dichloromethane. The mesylation of the hydroxyl group generates a leaving group, enabling SN2 displacement by the pyridinol oxygen. Deprotection of the tert-butoxycarbonyl (Boc) group using HCl in dioxane yields the free piperidine (92% purity by HPLC).
Table 1: Optimization of Piperidine Intermediate Synthesis
| Reagent System | Temperature | Time (h) | Yield | Purity (HPLC) |
|---|---|---|---|---|
| MsCl/TEA/CH₂Cl₂ | 0°C → 25°C | 12 | 78% | 89% |
| TFAA/DMAP/CH₃CN | 25°C | 6 | 85% | 92% |
| TsCl/K₂CO₃/THF | 40°C | 18 | 65% | 83% |
Coupling of Quinoxaline and Piperidine Moieties
Amide Bond Formation via Carbodiimide Coupling
The final step involves conjugating the quinoxaline-6-carbonyl chloride with the piperidine intermediate. A two-phase system using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane/water achieves 90% conversion at 25°C. Excess EDC (1.5 equivalents) minimizes dimerization, while HOBt suppresses racemization. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product with >99% purity.
Palladium-Catalyzed Cross-Coupling
Alternative routes employ Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium) as a catalyst for Suzuki-Miyaura coupling. A 2014 patent demonstrates the use of Pd₂(dba)₃ (0.04 equiv) with cesium fluoride (CsF) in dimethylacetamide (DMA) at 85°C for 18 hours, yielding 58–68% of the target compound. Key parameters include:
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Temperature : Reactions below 80°C result in incomplete conversion (<30% yield).
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Base : CsF outperforms K₂CO₃ due to enhanced solubility in DMA.
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Catalyst Loading : 0.04–0.06 equiv Pd₂(dba)₃ optimizes cost and efficiency.
Purification and Characterization
Chromatographic Techniques
Final purification employs flash chromatography with gradients of ethyl acetate in hexane (10% → 50%). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) confirms purity (>99%).
Spectroscopic Validation
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¹H NMR (500 MHz, DMSO-d₆): δ 8.77 (d, J = 11.5 Hz, 1H, quinoxaline-H), 4.76 (m, 1H, piperidine-OCH₂), 2.43 (s, 3H, pyridine-CH₃).
Scalability and Industrial Applications
Kilogram-Scale Synthesis
A 2023 study reports a 95% yield in kilogram-scale batches using continuous flow reactors. Key advantages include:
Chemical Reactions Analysis
Types of Reactions
6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and reaction times to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of key structural analogs is summarized below:
Key Differences and Implications
Core Structure
- The target compound’s quinoxaline core distinguishes it from quinolone-based antibiotics (e.g., 19h, ), which have a bicyclic aromatic system with a ketone and carboxylic acid group. Quinoxalines are less common in antimicrobials but are explored in kinase inhibition and anticancer therapies .
Substituent Effects
- The (3-methylpyridin-4-yl)oxymethyl group on the target’s piperidine ring introduces a heteroaromatic ether, which may enhance hydrogen bonding or cation-π interactions compared to simpler alkyl substituents (e.g., methyl or cyclopropyl in quinolones) .
- Quinolone derivatives () feature fluorine and carboxylic acid groups critical for bacterial topoisomerase inhibition. The target compound’s lack of these groups suggests a different mechanism of action.
Biological Activity
The compound 6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline is a novel quinoxaline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Quinoxaline derivatives are known for a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by data tables and case studies.
Structure and Synthesis
The structure of this compound can be broken down into its functional components:
- Quinoxaline core : A bicyclic structure that contributes to the biological activity.
- Piperidine moiety : Enhances solubility and bioavailability.
- Methylpyridine substituent : Potentially modulates receptor interactions.
Synthesis typically involves multi-step reactions starting from readily available precursors, leading to the final product through careful control of reaction conditions to ensure high yield and purity.
Anticancer Activity
Research has indicated that quinoxaline derivatives exhibit significant anticancer properties. For instance, a related study demonstrated that certain quinoxaline derivatives inhibited cell proliferation in various cancer cell lines with IC50 values ranging from 0.01 to 10 µM . The specific compound under review has shown promise in preliminary assays against breast and lung cancer cell lines.
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 0.015 | ALK5 inhibition |
| This compound | A549 (Lung) | 0.020 | Induction of apoptosis |
Antimicrobial Activity
Quinoxaline derivatives have also been evaluated for their antimicrobial properties. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effective bactericidal properties.
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 8 | Gram-positive |
| Escherichia coli | 16 | Gram-negative |
Case Studies
- Study on ALK5 Inhibition : A study highlighted the importance of ALK5 (Activin receptor-like kinase 5) as a therapeutic target in cancer treatment. The compound inhibited ALK5 phosphorylation with an IC50 value of 0.013 µM, showcasing its potential as a therapeutic agent in TGF-beta signaling pathways .
- Antimicrobial Efficacy : In a comparative study, the compound was tested against standard antibiotics. It showed superior efficacy against resistant strains of bacteria, suggesting its potential as an alternative treatment option .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline, and how can yield be maximized?
- Methodological Answer : The synthesis involves nucleophilic substitution and coupling reactions. For example, reacting a halogenated quinoxaline precursor with a functionalized piperidine derivative under basic conditions (e.g., potassium carbonate in dimethylformamide) is critical for ether bond formation . Yield optimization requires solvent selection (polar aprotic solvents enhance reactivity), stoichiometric control of reagents, and purification via column chromatography or recrystallization to isolate the product from by-products . Reaction temperature (typically 80–100°C) and catalyst use (e.g., palladium for cross-coupling steps) further influence efficiency.
Q. How can the structural integrity and purity of the compound be confirmed post-synthesis?
- Methodological Answer : Analytical characterization should combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and carbonyl group presence . High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like the piperidine-carbonyl bond . High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) is essential for assessing purity, particularly to detect residual solvents or unreacted intermediates .
Q. What preliminary biological assays are recommended to screen for pharmacological activity?
- Methodological Answer : Begin with in vitro assays targeting common therapeutic pathways. For antitumor activity, use cell viability assays (e.g., MTT or ATP-based luminescence) against cancer cell lines (e.g., HeLa, MCF-7) . For antimicrobial potential, employ broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria . Dose-response curves and IC₅₀ calculations are critical for quantifying potency. Include positive controls (e.g., doxorubicin for cytotoxicity) to validate assay conditions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : Synthesize analogs with modifications to the quinoxaline core (e.g., halogenation at position 6), piperidine substituents (e.g., varying alkyl/aryl groups), or the pyridinyl-oxy moiety . Test these analogs in parallel biological assays to isolate structural contributions to activity. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like kinases or GPCRs, guiding rational design . For example, halogenated analogs may enhance hydrophobic interactions with enzyme active sites .
Q. How should researchers resolve contradictory data in biological activity across different studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., serum concentration in cell culture) or compound purity. Replicate experiments using standardized protocols (e.g., CLIA-certified labs) and validate purity via HPLC-MS . Compare results against structural analogs (e.g., pyridazine or morpholine derivatives) to identify scaffold-specific trends . Meta-analyses of published data on related quinoxalines can contextualize findings, as seen in kinase inhibition studies where sulfonyl groups enhance activity .
Q. What strategies are effective in improving the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer : Modify solubility via salt formation (e.g., hydrochloride salts of the piperidine nitrogen) or prodrug strategies (e.g., esterification of the carbonyl group) . Pharmacokinetic profiling (e.g., plasma half-life in rodent models) should guide dosing regimens. Lipophilicity adjustments (logP optimization via substituent changes) can enhance blood-brain barrier penetration for CNS targets . Metabolic stability assays (e.g., liver microsome incubation) identify vulnerable sites for deuteration or fluorination to reduce clearance .
Q. How can computational methods predict off-target interactions or toxicity risks?
- Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) to assess binding to cytochrome P450 enzymes (e.g., CYP3A4), which mediate drug metabolism . Toxicity prediction tools (e.g., ProTox-II) evaluate hepatotoxicity or mutagenicity risks based on structural alerts (e.g., quinoxaline’s aromatic amine similarity) . Cross-validate with in vitro toxicity panels (e.g., Ames test for mutagenicity) to confirm computational findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
